

Using 1-(3-Chlorophenyl)-3-cyclohexylurea as a synthetic intermediate

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-3-cyclohexylurea

CAS No.: 72802-45-0

Cat. No.: B3063610

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Application Note: **1-(3-Chlorophenyl)-3-cyclohexylurea** as a Synthetic Intermediate and Pharmacophore Scaffold

Abstract

This technical guide details the utility of **1-(3-Chlorophenyl)-3-cyclohexylurea** (CAS 72802-45-0) as a critical synthetic intermediate and privileged scaffold in medicinal chemistry. Primarily recognized as a potent inhibitor of Soluble Epoxide Hydrolase (sEH), this urea derivative serves as a foundational "lead intermediate" for Structure-Activity Relationship (SAR) expansion. This document provides validated protocols for its synthesis, downstream chemical modification (N-alkylation), and biological validation, designed for researchers in drug discovery and metabolic disease therapeutics.

Chemical Profile & Technical Specifications

Property	Specification
IUPAC Name	1-(3-Chlorophenyl)-3-cyclohexylurea
Common Aliases	CCU; m-Cl-DCU analogue; sEH Inhibitor Lead
CAS Number	72802-45-0
Molecular Formula	C ₁₃ H ₁₇ ClN ₂ O
Molecular Weight	252.74 g/mol
Solubility	DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor)
Key Pharmacophore	1,3-Disubstituted Urea (sEH binding motif)
Primary Application	sEH Inhibition (IC ₅₀ ~ nanomolar range), Cytokinin activity

Synthetic Protocols

Protocol A: High-Efficiency Synthesis of the Urea Scaffold

Objective: To synthesize high-purity **1-(3-chlorophenyl)-3-cyclohexylurea** from component isocyanates and amines. This method avoids the use of phosgene, utilizing the stable isocyanate precursor for safety and yield.

Mechanism: Nucleophilic addition of cyclohexylamine to the electrophilic carbon of 3-chlorophenyl isocyanate.

Materials:

- 3-Chlorophenyl isocyanate (1.0 equiv)
- Cyclohexylamine (1.1 equiv)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
- Hexanes (for precipitation)

Step-by-Step Procedure:

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
- Solvation: Dissolve 3-Chlorophenyl isocyanate (1.53 g, 10 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
- Addition: Dilute Cyclohexylamine (1.09 g, 1.26 mL, 11 mmol) in 5 mL DCM. Add this solution dropwise to the isocyanate solution over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The urea product typically precipitates or appears as a new polar spot.
- Work-up:
 - Concentrate the reaction mixture to ~5 mL volume under reduced pressure.
 - Add 20 mL of cold Hexanes to induce full precipitation.
 - Filter the white solid via vacuum filtration.
- Purification: Wash the filter cake with cold Hexanes (2 x 10 mL) and diethyl ether (1 x 5 mL) to remove unreacted amines.
- Drying: Dry under high vacuum overnight.
 - Expected Yield: >85%
 - Characterization: ¹H NMR (DMSO-d₆) should show the characteristic urea protons (NH) at δ ~8.5 and ~6.0 ppm.

Protocol B: Synthetic Derivatization (N-Alkylation)

Objective: To use **1-(3-chlorophenyl)-3-cyclohexylurea** as a synthetic intermediate for generating trisubstituted ureas (e.g., N-methyl derivatives). This modification is crucial for probing the "Hydrogen Bond Donor" requirements within the sEH active site.

Materials:

- **1-(3-Chlorophenyl)-3-cyclohexylurea** (Synthesized in Protocol A)
- Sodium Hydride (NaH) (60% dispersion in oil)
- Iodomethane (MeI)
- DMF (Anhydrous)

Step-by-Step Procedure:

- Deprotonation: Dissolve the urea (1.0 equiv) in anhydrous DMF under N₂. Cool to 0°C.
- Activation: Add NaH (1.2 equiv) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. Caution: H₂ gas evolution.
- Alkylation: Add Iodomethane (1.1 equiv) dropwise.
- Completion: Allow to warm to RT and stir for 3 hours.
- Quench: Carefully quench with saturated NH₄Cl solution.
- Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.
- Result: This yields the 1-(3-chlorophenyl)-1-methyl-3-cyclohexylurea (or regioisomer depending on steric hindrance), utilized to block specific H-bonding interactions in the enzyme pocket.

Biological Application: sEH Inhibition Assay

Context: The 1,3-disubstituted urea moiety mimics the transition state of epoxide hydrolysis. This protocol validates the synthesized intermediate's activity against Soluble Epoxide Hydrolase (sEH).

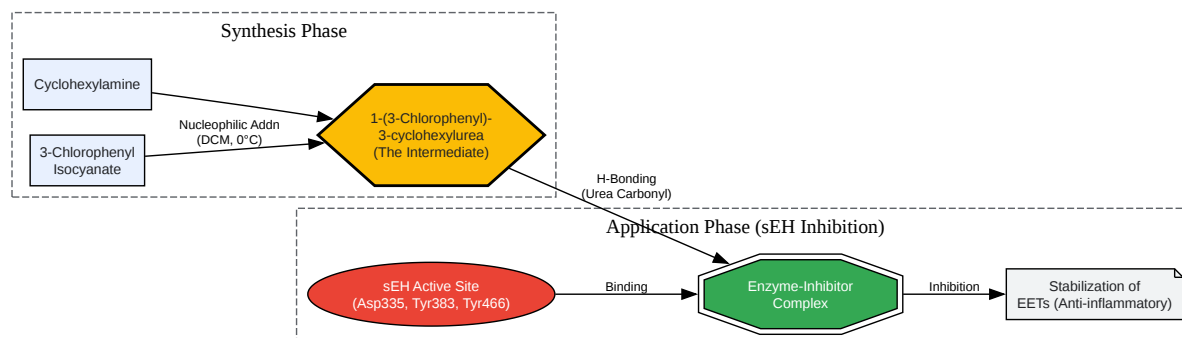
Assay Principle: Hydrolysis of a fluorescent substrate (e.g., PHOME) by sEH releases a fluorophore. The urea compound inhibits this reaction.

Protocol:

- Enzyme Prep: Recombinant human sEH (hsEH) diluted in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.
- Inhibitor Prep: Dissolve **1-(3-Chlorophenyl)-3-cyclohexylurea** in DMSO to create a 10 mM stock. Prepare serial dilutions (1000 nM to 0.1 nM).
- Incubation: Mix 20 μ L of enzyme solution with 20 μ L of inhibitor solution. Incubate at 30°C for 5 minutes.
- Substrate Addition: Add 160 μ L of substrate (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate - "CMNPC" or similar) at K_m concentration.
- Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10 minutes.
- Data Analysis: Calculate IC_{50} by plotting reaction rate vs. \log [Inhibitor].
 - Target Potency: Validated samples should exhibit IC_{50} values in the low nanomolar range (<50 nM).

Mechanistic Visualization

The following diagram illustrates the synthesis of the scaffold and its mode of action within the sEH catalytic pocket.



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Caption: Synthesis of the urea scaffold and its subsequent binding mechanism to the Soluble Epoxide Hydrolase (sEH) catalytic triad, preventing epoxide hydrolysis.

References

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